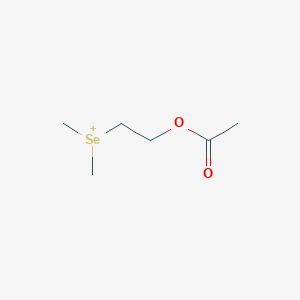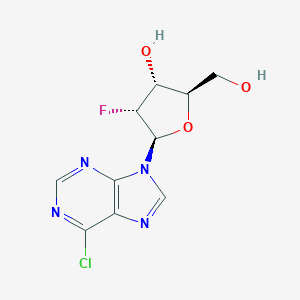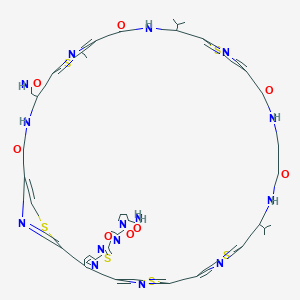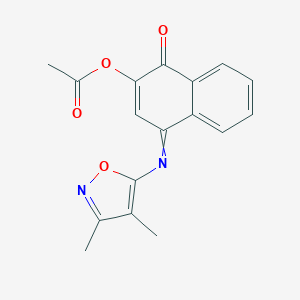![molecular formula C23H19ClN2O5 B234605 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)
4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been the subject of scientific research due to its potential use in the field of medicine. This compound is known to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and the production of prostaglandins and leukotrienes. By inhibiting these enzymes, this compound is able to reduce inflammation and potentially prevent the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have various effects such as anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be studied further.
Direcciones Futuras
There are many future directions for research on 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide. One potential direction is the development of new drugs for the treatment of cancer and inflammatory diseases based on this compound. Another direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is also needed to study its potential toxicity and side effects to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential use in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole-5-amine in the presence of a base such as triethylamine. The resulting product is then purified through various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
The compound 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been studied extensively for its potential use in the field of medicine. It has been found to have various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been used in various scientific research studies to investigate its potential use in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C23H19ClN2O5 |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C23H19ClN2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)23-26-17-12-16(8-9-18(17)31-23)25-22(27)13-4-6-15(24)7-5-13/h4-12H,1-3H3,(H,25,27) |
Clave InChI |
HRTIEMMXDSPTLH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)
![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)




![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)


